REACTION_CXSMILES
|
C[O:2][C:3]1[C:15]2[CH:14]=[CH:13][S:12][C:11]=2[C:10]([O:16]C)=[C:9]2[C:4]=1[CH:5]=[CH:6][CH:7]=[CH:8]2.[C:18](Cl)(=[O:20])[CH3:19].[Al+3].[Cl-].[Cl-].[Cl-].Cl>ClCCCl.CC(O)C.CC(O)=O>[C:18]([C:13]1[S:12][C:11]2[C:10](=[O:16])[C:9]3[C:4]([C:3](=[O:2])[C:15]=2[CH:14]=1)=[CH:5][CH:6]=[CH:7][CH:8]=3)(=[O:20])[CH3:19] |f:2.3.4.5|
|
Name
|
4
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CC=CC2=C(C=2SC=CC21)OC
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
CrO3
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 5±2° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 8 h
|
Duration
|
8 h
|
Type
|
EXTRACTION
|
Details
|
the resulting solution extracted with CHCl3
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(S1)C(C1=CC=CC=C1C2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |